5,7-Difluoro-4-hydroxyquinoline is a synthetic organic compound belonging to the quinoline family. It is characterized by the presence of fluorine atoms at the 5th and 7th positions and a hydroxyl group at the 4th position of the quinoline ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and material science, due to its potential biological activities and unique chemical properties.
5,7-Difluoro-4-hydroxyquinoline can be synthesized from various precursors, often involving fluorination and hydroxylation processes. It is classified as a derivative of hydroxyquinoline, which is known for its diverse pharmacological applications, including antimicrobial and anticancer activities. The compound's structural modifications enhance its reactivity and interaction with biological targets, making it a subject of interest in drug discovery and development.
The synthesis of 5,7-difluoro-4-hydroxyquinoline typically involves several steps:
Technical details often include controlling reaction conditions such as temperature, pressure, and solvent choice to optimize yield and purity.
The molecular structure of 5,7-difluoro-4-hydroxyquinoline consists of a fused bicyclic system comprising a benzene ring and a pyridine ring. The specific arrangement of substituents at the 5th, 7th, and 4th positions significantly influences its chemical behavior.
5,7-Difluoro-4-hydroxyquinoline can undergo various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
The mechanism of action for 5,7-difluoro-4-hydroxyquinoline involves its interaction with specific biological targets:
Studies suggest that its structural similarity to other compounds allows it to disrupt cellular functions effectively .
Relevant analyses often include spectroscopy techniques (NMR, IR) for structural confirmation .
5,7-Difluoro-4-hydroxyquinoline has several scientific applications:
Its structural characteristics make it a promising candidate for further research in drug development and material innovation .
Quinoline derivatives have evolved from early antimicrobial agents to versatile pharmacophores in modern drug design. The unfluorinated first-generation quinolone antibiotic nalidixic acid (introduced in the 1960s) established the 4-oxoquinoline-3-carboxylic acid core as a privileged scaffold for antibacterial activity [9]. Subsequent structural optimization revealed that introducing oxygen or nitrogen at the 4-position significantly enhanced bioactivity. 4-Hydroxyquinoline derivatives emerged as critical intermediates, enabling further functionalization at the hydroxyl group while maintaining the planar heterocyclic structure essential for intercalation with biological targets. The discovery that fluorination at strategic positions dramatically improved pharmacokinetic properties marked a turning point, transitioning hydroxyquinolines from narrow-spectrum agents to broad therapeutics [6]. Contemporary research leverages 4-hydroxyquinoline’s metal-chelating capacity and hydrogen-bonding capability to develop modulators of enzymatic activity, particularly in bone metabolism pathways.
Table 1: Evolution of Quinoline-Based Antibiotics
Generation | Key Compound | Structural Features | Activity Spectrum |
---|---|---|---|
First | Nalidixic acid | Non-fluorinated, 4-oxo group | Gram-negative bacteria |
Second | Ciprofloxacin | C-6 fluorine, piperazine at C-7 | Broad-spectrum |
Fourth | Prulifloxacin | C-6 fluorine, benzothiazine at C-7 | Includes anaerobes |
Fluorination at C-5 and C-7 positions of 4-hydroxyquinoline induces profound electronic and steric effects that enhance target engagement. The strong C-F dipole (∼1.41 D) increases membrane permeability while reducing metabolic degradation through cytochrome P450 inhibition. In 5,7-difluoro-4-hydroxyquinoline, the electron-withdrawing fluorines acidify the 4-OH group (pKₐ ∼8.2), stabilizing its anionic form for optimal interaction with magnesium ions in bacterial gyrase or mammalian kinase binding sites [2]. Computational studies of the SMILES string (Oc1ccnc2cc(F)cc(F)c12) demonstrate a 40° dihedral angle between rings, positioning fluorines for orthogonal contacts with hydrophobic enzyme pockets. The 19F NMR chemical shifts at δ −137.06 (C6-F) and −127.02 (C7-F) confirm asymmetric electron distribution, correlating with differential biological activity compared to mono-fluorinated analogs [2] [9]. This strategic difluorination paradigm balances lipophilicity (LogP ≈2.1) and aqueous solubility, critical for scaffold integration in tissue engineering.
5,7-Difluoro-4-hydroxyquinoline (CAS: 874804-43-0, MW: 181.142 g/mol) serves as a multifunctional building block in regenerative medicine scaffolds [1] [4]. Its bioisosteric properties mimic endogenous quinones involved in mitochondrial electron transport, while the fluorine atoms provide vibrational signatures (IR: 1650 cm⁻¹ C=O stretch) for monitoring scaffold degradation. In osteoporosis treatment, where diminished bone mass and impaired osteogenesis necessitate bioactive materials, this derivative addresses three key requirements:
Table 2: Physicochemical Properties of 5,7-Difluoro-4-hydroxyquinoline and Derivatives
Property | 5,7-Difluoro-4-hydroxyquinoline | 5,7-Difluoro-4-hydroxy-2-methylquinoline | 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile |
---|---|---|---|
CAS Number | 874804-43-0 | 288151-40-6 | 541505-11-7 |
Molecular Formula | C₉H₅F₂NO | C₁₀H₇F₂NO | C₁₀H₅F₂N₂O |
Molecular Weight (g/mol) | 181.142 | 195.17 | 206.15 |
Melting Point (°C) | 248–250 (dec.) | Not reported | >300 |
Aqueous Solubility (mg/mL) | 0.11 | 0.06 | <0.01 |
Therapeutic Application | Bone scaffolds | Antimicrobial precursor | Fluorescence probes |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8